molecular formula C16H12ClN7OS2 B2874012 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-45-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2874012
CAS No.: 893914-45-9
M. Wt: 417.89
InChI Key: WQBXIIWYDCKTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl substituent at position 1, and a thioether-linked acetamide group terminating in a 5-methyl-1,3,4-thiadiazole moiety. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and antimicrobial effects . Preliminary studies suggest its role in inhibiting kinase pathways and microbial growth, though detailed mechanistic data remain under investigation.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS2/c1-9-22-23-16(27-9)21-13(25)7-26-15-12-6-20-24(14(12)18-8-19-15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBXIIWYDCKTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H16ClN5S2O\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_5\text{S}_2\text{O}

This compound features a pyrazolo[3,4-d]pyrimidine core linked to a thio group and a thiadiazole moiety. These structural features are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to interact with tyrosine kinases such as Src and Bcr-Abl, which play critical roles in various malignancies.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on Src and Fyn kinases. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against these targets .

Antitumor Activity

Numerous studies highlight the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated in various cancer models:

  • Osteosarcoma : In xenograft models, derivatives exhibited over 50% reduction in tumor volume .
  • Chronic Myelogenous Leukemia (CML) : Compounds showed promising results against CML cell lines .
  • Glioblastoma : Certain derivatives demonstrated significant activity in glioblastoma models .

Case Studies

  • Xenograft Models : In a study involving xenograft mouse models of osteosarcoma, a related compound reduced tumor volume significantly when administered at specified doses .
  • Enzymatic Assays : Enzymatic assays conducted on various derivatives revealed that compounds with an anilino group at the C4 position were particularly effective against Src and Bcr-Abl kinases .

Comparative Analysis

The following table summarizes the biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives compared to our target compound:

Compound NameTarget KinaseIC50 (µM)Activity Type
Compound 1Src0.5Antitumor
Compound 2Bcr-Abl0.8Antitumor
Target CompoundSrc & FynTBDAntitumor

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name/Structure Key Structural Features Biological Activity Key Findings References
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine core, oxadiazole-thione, 4-nitrophenyl acetamide Antiproliferative (in vitro) Moderate activity against MCF-7 breast cancer cells (IC₅₀ = 18.2 µM)
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl Acetamide Derivatives Thienopyrimidine core, triazole linker, variable aryl/alkyl substituents Antimicrobial Compound 7c showed 85% inhibition against E. coli at 50 µg/mL
2-((4-(4-Chlorofuran-2-yl)oxazol/thiazol/imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide Pyrimidine core fused with oxazole/thiazole/imidazole, chlorofuran Not specified Enhanced electronic properties due to heteroaromatic rings; pending bioassays
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thienopyrimidinone core, p-tolyl group, thiadiazole acetamide Kinase inhibition (predicted) Structural similarity suggests potential PKC-θ inhibition; unconfirmed in vivo

Structural and Functional Insights

  • Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidine (target compound): Exhibits purine-mimetic behavior, enabling interactions with ATP-binding pockets in kinases . Thieno[3,2-d]pyrimidinone (): The ketone group at position 4 may reduce metabolic degradation compared to sulfur-containing cores .
  • Substituent Effects: 4-Chlorophenyl vs. Thiadiazole vs. Triazole: Thiadiazole rings (target compound) offer greater metabolic stability, while triazoles () improve solubility and metal-binding capacity .
  • Biological Performance :

    • The target compound’s antiproliferative activity is hypothesized to surpass ’s analogue due to the pyrazolo[3,4-d]pyrimidine core’s superior kinase affinity .
    • ’s triazole derivatives show stronger antimicrobial effects, likely due to enhanced membrane disruption via polar interactions .

Notes and Implications

Synthetic Accessibility : The target compound’s synthesis involves straightforward nucleophilic substitution (e.g., thioether formation), similar to methods in and . However, Cu(I)-catalyzed cycloadditions () may introduce scalability challenges .

Pharmacological Gaps : While in silico studies predict kinase inhibition for the target compound, empirical validation is lacking. Comparative in vivo toxicity profiles are also underexplored .

Optimization Potential: Hybridizing the pyrazolo[3,4-d]pyrimidine core with triazole or oxadiazole moieties (as in and ) could balance solubility and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.